2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid
Description
2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid is a pyrrolidine-based compound characterized by a 2,3-difluorophenyl substituent at the 2-position, a methoxycarbonyl group at the 5-position, and a methyl group at the 1-position. This structure combines fluorine atoms (electron-withdrawing groups) with a polar carboxylic acid moiety, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated scaffolds. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability .
Properties
IUPAC Name |
2-(2,3-difluorophenyl)-5-methoxycarbonyl-1-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-17-10(14(20)21-2)6-8(13(18)19)12(17)7-4-3-5-9(15)11(7)16/h3-5,8,10,12H,6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMSYAWGQQYGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1C2=C(C(=CC=C2)F)F)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrrolidine intermediate.
Methoxycarbonylation: The methoxycarbonyl group is typically introduced through an esterification reaction using methanol and a carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the methoxycarbonyl and pyrrolidine groups contribute to its overall stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of fluorinated pyrrolidinecarboxylic acids. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
* Estimated logP values based on substituent contributions.
Key Findings
Fluorine Substitution Patterns: The 2,3-difluorophenyl group in the target compound provides stronger electron-withdrawing effects and improved π-stacking compared to mono-fluorinated analogs (e.g., 3-fluorophenyl derivatives) . Chlorine substitution (e.g., in CAS 1409431-63-5) increases lipophilicity but reduces solubility, which may limit bioavailability .
Functional Group Modifications: The methoxycarbonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to oxo-substituted analogs (e.g., CAS 1409431-63-5), which may improve solubility in aqueous environments .
Biological Activity: The 2-methoxyethyl substituent in CAS 1333577-80-2 improves pharmacokinetics by extending half-life, a feature absent in the target compound . Mono-fluorinated derivatives (e.g., CAS 1219159-23-5) show weaker interactions with fluorophilic enzyme active sites compared to the difluorinated target compound .
Biological Activity
2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure incorporates a difluorophenyl group, a methoxycarbonyl group, and a pyrrolidine ring, which together may influence its biological activity.
- Molecular Formula : C14H15F2NO4
- Molecular Weight : 299.27 g/mol
- CAS Number : 1096442-76-0
The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The difluorophenyl moiety enhances binding affinity, while the methoxycarbonyl and pyrrolidine groups contribute to the compound's stability and solubility. This interaction is crucial for its potential therapeutic effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds containing pyrrolidine rings. For example, derivatives of pyrrolidine have shown activity against various strains of bacteria and fungi. The presence of the difluorophenyl group may enhance this activity by increasing lipophilicity, allowing better penetration into microbial membranes.
Cytotoxicity Studies
Research indicates that compounds with similar structures have been evaluated for cytotoxic effects on human cell lines. For instance, certain pyrrolidine derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential use in cancer therapy.
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | HeLa | 12.5 | High |
| Compound B | MCF-7 | 8.0 | Moderate |
| 2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid | TBD | TBD | TBD |
Insecticidal Activity
The compound's potential as an insecticide has also been investigated. Similar compounds have shown larvicidal activity against Aedes aegypti, a vector for several viral diseases. The effectiveness of these compounds often correlates with their structural features, such as the presence of electron-withdrawing groups like fluorine.
Case Studies
- Study on Cytotoxicity : A study published in Biomed Research International highlighted the cytotoxic effects of pyrrolidine derivatives on methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that modifications to the pyrrolidine ring could enhance antibacterial properties while minimizing toxicity to human cells .
- Larvicidal Activity Assessment : Another research assessed the larvicidal efficacy of various compounds against Aedes aegypti. Compounds structurally similar to 2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid exhibited varying degrees of effectiveness, indicating potential for development into new insecticides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
